3-Methoxypropyl 2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
3-Methoxypropyl 2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom and a tetrahydroimidazo[1,2-a]pyridine ring system. The presence of these functional groups makes it an interesting subject for chemical synthesis and reactivity studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxypropyl 2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, followed by esterification with 3-methoxypropyl alcohol. The reaction conditions often involve the use of a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like iron(III) bromide. The esterification step may require the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methoxypropyl 2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered reactivity.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a carboxylic acid derivative.
Scientific Research Applications
3-Methoxypropyl 2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Methoxypropyl 2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and the imidazo[1,2-a]pyridine ring system play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine core but lacks the methoxypropyl ester group.
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine: Similar ring system but with different substituents and reactivity.
Uniqueness
3-Methoxypropyl 2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate is unique due to the presence of the methoxypropyl ester group, which imparts distinct chemical and physical properties. This functional group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-methoxypropyl 2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O3/c1-17-7-4-8-18-12(16)10-11(13)14-9-5-2-3-6-15(9)10/h2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUAUOOMIUCVRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC(=O)C1=C(N=C2N1CCCC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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